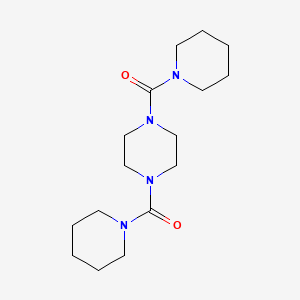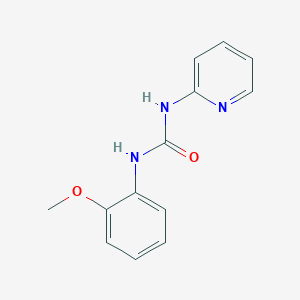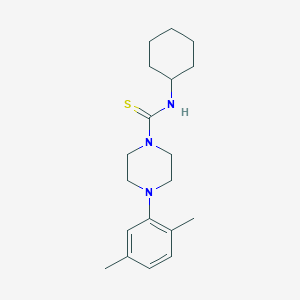![molecular formula C18H15ClO3 B5841792 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as STX140, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of coumarins and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In inflammation, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also shown promising results in various preclinical studies, making it a potential candidate for further development. However, there are also some limitations to using 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its safety and efficacy in humans, which will determine its potential as a therapeutic agent. Additionally, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Finally, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Synthesemethoden
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is synthesized by the reaction of 7-hydroxy-4,8-dimethylcoumarin with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In inflammation, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown neuroprotective activity by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-8-17(20)22-18-12(2)16(7-6-15(11)18)21-10-13-4-3-5-14(19)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZMUNPIMCBOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

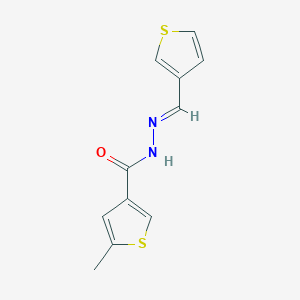
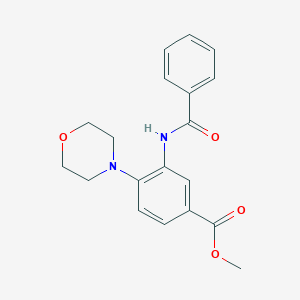
![N-(4-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5841737.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)

![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
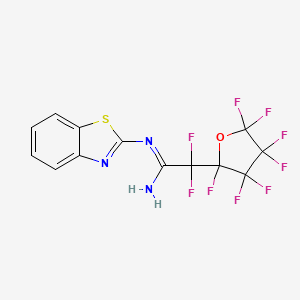
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)
